![molecular formula C30H43NO B14173032 N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine CAS No. 4607-77-6](/img/structure/B14173032.png)
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of cyclohexylpropan-2-yl derivatives and phenylhydroxylamine under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or distillation to obtain the final product .
化学反応の分析
Types of Reactions
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine include other hydroxylamine derivatives with similar structural features. Examples include:
- N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]amine
- N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]nitrosoamine
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly valuable in certain applications, such as its potential use in drug development and material science .
特性
CAS番号 |
4607-77-6 |
|---|---|
分子式 |
C30H43NO |
分子量 |
433.7 g/mol |
IUPAC名 |
N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine |
InChI |
InChI=1S/C30H43NO/c1-29(2,23-11-7-5-8-12-23)25-15-19-27(20-16-25)31(32)28-21-17-26(18-22-28)30(3,4)24-13-9-6-10-14-24/h15-24,32H,5-14H2,1-4H3 |
InChIキー |
TVWWZDGKUKTVOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCCCC1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)(C)C4CCCCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
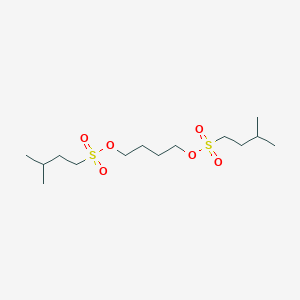
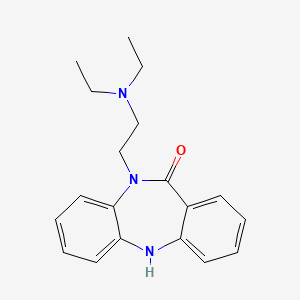
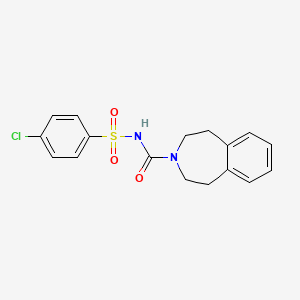
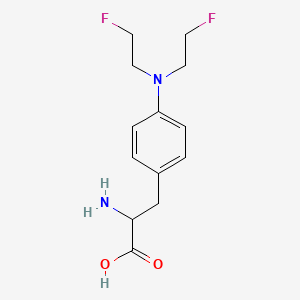
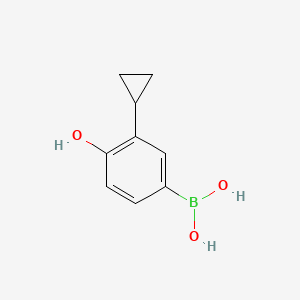
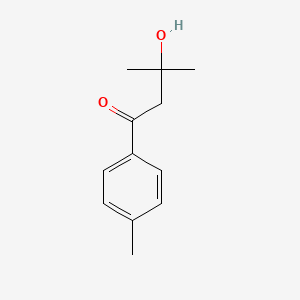
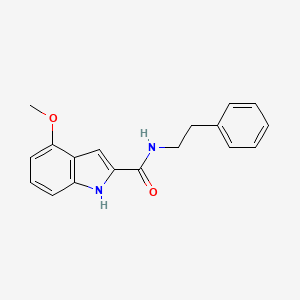
![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
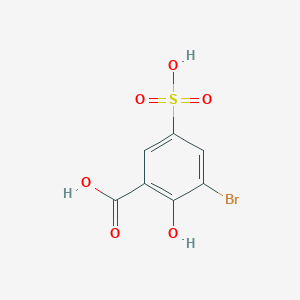
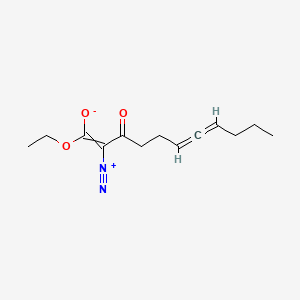
![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)

